- Acylation of ferrocene: a new approach, Tetrahedron, 2002, 58(44), 9001-9006

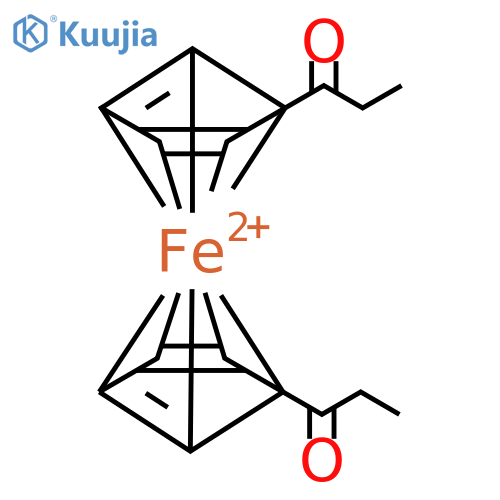

Cas no 1274-01-7 (Ferrocene, 1,1'-bis(1-oxopropyl)-)

1274-01-7 structure

Produktname:Ferrocene, 1,1'-bis(1-oxopropyl)-

CAS-Nr.:1274-01-7

MF:C16H10FeO2

MW:290.094405651093

CID:5686816

Ferrocene, 1,1'-bis(1-oxopropyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Propanone, 1,1'-(1,1'-ferrocenediyl)di- (8CI)

- 1-Propanone, 1-(cyclopentadienyl)-, iron deriv. (6CI,7CI)

- 1,1'-Bis(1-oxopropyl)ferrocene

- 1,1'-Dipropanoylferrocene

- 1,1'-Dipropionylferrocene

- Ferrocene, 1,1'-bis(1-oxopropyl)-

-

- Inchi: 1S/2C8H5O.Fe/c2*1-2-8(9)7-5-3-4-6-7;/h2*2H2,1H3;/q;;+2

- InChI-Schlüssel: OIIUANJPPXJJRW-UHFFFAOYSA-N

- Lächelt: C(C12C3=C4C5=C1[Fe+2]16782345C2C1=C6C7(C(=O)CC)C8=2)(=O)CC

Ferrocene, 1,1'-bis(1-oxopropyl)- Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1R:F3CCO2H, S:PhCl, 15 h, 132°C

Referenz

- Transannular Addition of Phenols to 1,1'-Dialkynylferrocenes: Unanticipated Formation of Phenoxy[4]ferrocenophanedienes, Chemistry - A European Journal, 2010, 1859-1870, S1859/1-S1859/10

Synthetic Routes 5

Synthetic Routes 6

Ferrocene, 1,1'-bis(1-oxopropyl)- Raw materials

Ferrocene, 1,1'-bis(1-oxopropyl)- Preparation Products

Ferrocene, 1,1'-bis(1-oxopropyl)- Verwandte Literatur

-

Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

1274-01-7 (Ferrocene, 1,1'-bis(1-oxopropyl)-) Verwandte Produkte

- 1806854-70-5(4-(Aminomethyl)-6-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)

- 911212-25-4(Cefoselis (hydrochloride))

- 2549051-28-5(3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione)

- 2059987-37-8(3-phenyloxane-3-carbonitrile)

- 865613-46-3(8-oxatricyclo7.4.0.0^{2,7}trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluoro-2-methylbenzene-1-sulfonate)

- 1234883-82-9(N-(4-fluorophenyl)-4-{4-(trifluoromethoxy)benzenesulfonamidomethyl}piperidine-1-carboxamide)

- 2171794-65-1(9-(1-tert-butyl-1H-pyrazol-5-yl)-5-oxa-8-azaspiro3.5nonane)

- 189005-44-5(Zolpidem Acid)

- 474948-23-7(fac-Ir(3-tBu-ppy)3)

- 1804856-49-2(Ethyl 3-(bromomethyl)-4-iodo-5-(trifluoromethoxy)pyridine-2-acetate)

Empfohlene Lieferanten

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge